molecular formula C6H11NO2 B12859735 Methyl (2S)-2-methylazetidine-2-carboxylate

Methyl (2S)-2-methylazetidine-2-carboxylate

Cat. No.: B12859735
M. Wt: 129.16 g/mol
InChI Key: NIODENHXVLIKEQ-LURJTMIESA-N
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Description

Methyl (2S)-2-methylazetidine-2-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-methylazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of a β-amino ester with a suitable electrophile under basic conditions to form the azetidine ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-methylazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl (2S)-2-methylazetidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-methylazetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-methylpyrrolidine-2-carboxylate
  • Methyl (2S)-2-methylpiperidine-2-carboxylate
  • Methyl (2S)-2-methylaziridine-2-carboxylate

Uniqueness

Methyl (2S)-2-methylazetidine-2-carboxylate is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with five- or six-membered rings, the azetidine ring exhibits higher ring strain, leading to increased reactivity and different reaction pathways. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (2S)-2-methylazetidine-2-carboxylate

InChI

InChI=1S/C6H11NO2/c1-6(3-4-7-6)5(8)9-2/h7H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

NIODENHXVLIKEQ-LURJTMIESA-N

Isomeric SMILES

C[C@]1(CCN1)C(=O)OC

Canonical SMILES

CC1(CCN1)C(=O)OC

Origin of Product

United States

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